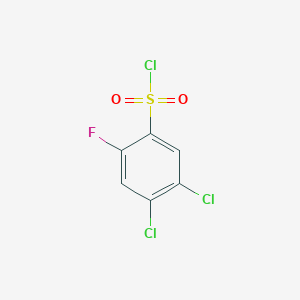

4,5-Dichloro-2-fluorobenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound that is commonly used in scientific research and industry. It has a molecular formula of C6H2Cl3FO2S and an average mass of 263.501 Da .

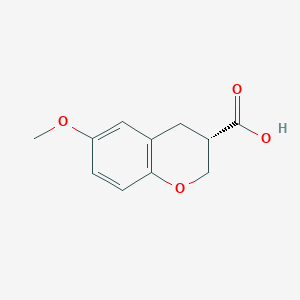

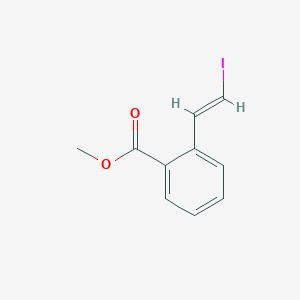

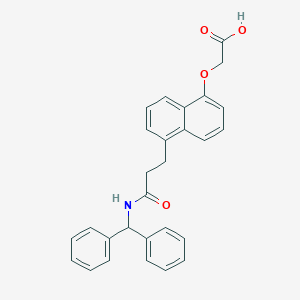

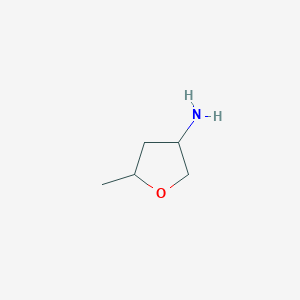

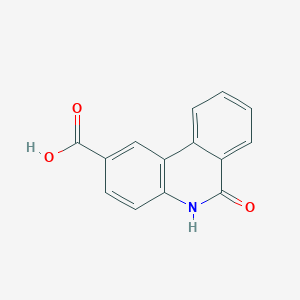

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group attached to it . The InChI code for this compound is 1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H .Physical And Chemical Properties Analysis

This compound is a solid crystal at ambient temperature . It has a boiling point of 56-57.5°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a versatile reagent in organic synthesis, useful for activating hydroxyl groups of polymeric carriers. Its electron-withdrawing properties facilitate the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods, without loss of biological function. This characteristic makes it an excellent agent for bioconjugate chemistry, offering potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Synthesis of Intermediates for Pesticides and Pharmaceuticals

This compound is instrumental in synthesizing key intermediates for pesticides and pharmaceuticals. For instance, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride has been utilized in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal compounds. The synthesis showcases an alternative route to expensive and complex starting materials, demonstrating the compound's utility in streamlining the production of agriculturally significant chemicals (Du et al., 2005).

Material Science and Engineering Applications

In material science, the derivatives of chlorohydroxybenzenesulfonyl, including this compound, have been explored for their potential as herbicides. Their synthesis and subsequent reactions with nucleophilic reagents open up pathways for developing new compounds with agricultural applications. This exploration into the chlorohydroxybenzenesulfonyl derivatives underlines the potential for designing novel herbicides with specific properties (Cremlyn & Cronje, 1979).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4,5-dichloro-2-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHENVNFXQLOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378839 |

Source

|

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13656-52-5 |

Source

|

| Record name | 4,5-dichloro-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)